molecular formula C12H7ClF3NO2 B1607968 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol CAS No. 95711-07-2

3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol

Cat. No.: B1607968
CAS No.: 95711-07-2
M. Wt: 289.64 g/mol
InChI Key: PQPVBXCOPBPDTC-UHFFFAOYSA-N
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Description

3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol is a chemical compound that features a phenol group linked to a pyridine ring substituted with chlorine and trifluoromethyl groups. This compound is of significant interest due to its unique structural properties, which make it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO2/c13-10-4-7(12(14,15)16)6-17-11(10)19-9-3-1-2-8(18)5-9/h1-6,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPVBXCOPBPDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382395
Record name 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95711-07-2
Record name 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine and phenol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The phenol is deprotonated by the base, forming a phenoxide ion, which then undergoes a nucleophilic aromatic substitution with 3-chloro-5-(trifluoromethyl)pyridine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or reduced derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenol
  • CAS Number : 95711-07-2
  • Molecular Formula : C12H7ClF3NO2
  • Molecular Weight : 288.64 g/mol
  • Melting Point : 100 - 102 °C

The compound's structure features a phenolic group attached to a pyridine ring, which is further substituted with a trifluoromethyl group. This configuration contributes to its biological activity and potential utility in various applications.

Medicinal Chemistry

Research indicates that derivatives of pyridine compounds exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the potential of pyridine derivatives in targeting cancer cell lines. The compound demonstrated cytotoxic effects against various cancer types, indicating its potential as a lead compound for further development in cancer therapeutics .

Agrochemical Applications

Pyridine derivatives are also explored for their efficacy as herbicides and pesticides. The unique trifluoromethyl group enhances the compound's lipophilicity, improving its absorption and effectiveness in plant systems.

Case Study: Herbicidal Activity

Research conducted by agricultural scientists showed that compounds similar to 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol exhibited herbicidal properties against key agricultural weeds. These findings suggest that such compounds could be developed into effective agrochemicals .

Materials Science

In materials science, this compound has been investigated for its potential use in the synthesis of advanced materials, including polymers and coatings.

Synthesis of Functional Polymers

A recent study explored the incorporation of this pyridine derivative into polymer matrices to enhance thermal stability and chemical resistance. The resulting materials showed improved performance characteristics suitable for industrial applications .

Analytical Chemistry

The compound is also utilized as a standard reference material in analytical chemistry for method development and validation.

Quantitative Analysis

Its unique spectral properties allow for precise quantification using techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy. This application is crucial for ensuring quality control in pharmaceutical formulations .

Mechanism of Action

The mechanism by which 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and phenol groups can form hydrogen bonds and other interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridine: Lacks the phenol group, making it less versatile in forming hydrogen bonds.

    3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline: Contains an aniline group instead of a phenol, which may alter its biological activity.

Uniqueness

3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol is unique due to the presence of both a phenol and a trifluoromethyl group, which confer distinct chemical and biological properties

This compound’s versatility and unique properties make it a valuable subject of study in both academic and industrial research.

Biological Activity

3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol, also known by its CAS number 95711-07-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

  • Molecular Formula : C12H7ClF3NO2
  • Molecular Weight : 295.64 g/mol
  • Melting Point : 100 - 102 °C

The compound exhibits various biological activities attributed to its structural features, particularly the trifluoromethyl and chloro groups. These modifications enhance its lipophilicity and potentially influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar functional groups can inhibit the growth of various bacterial strains, suggesting a potential application as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The involvement of the pyridine moiety in modulating inflammatory pathways has been noted in related compounds.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of related pyridine derivatives. For example, compounds with a pyridine ring have shown efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The exact mechanism involving this compound remains to be fully elucidated but may involve modulation of signaling pathways critical for cancer cell survival.

Case Studies

  • Study on Antimicrobial Activity :
    A study published in Journal of Medicinal Chemistry evaluated a series of pyridine derivatives for their antimicrobial activity. The results indicated that the presence of a trifluoromethyl group significantly enhanced the activity against Gram-positive bacteria .
  • Anti-inflammatory Research :
    In a study examining the anti-inflammatory properties of various phenolic compounds, this compound was shown to reduce levels of TNF-alpha in cultured macrophages, suggesting a potential therapeutic role in inflammatory diseases .
  • Anticancer Activity :
    Research conducted on pyridine derivatives demonstrated that they could inhibit cell growth in several cancer cell lines. The study found that compounds with similar structures to this compound exhibited IC50 values in the nanomolar range against breast and lung cancer cells .

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryDecrease in TNF-alpha levels
AnticancerIC50 in nanomolar range against cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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